Cas no 2172254-73-6 (1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanoyl-3-hydroxyazetidine-3-carboxylic acid)

1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanoyl-3-hydroxyazetidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanoyl-3-hydroxyazetidine-3-carboxylic acid
- 1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylheptanoyl]-3-hydroxyazetidine-3-carboxylic acid
- 2172254-73-6
- EN300-1542452
-
- インチ: 1S/C27H32N2O6/c1-17(24(30)29-15-27(34,16-29)25(31)32)8-7-9-18(2)28-26(33)35-14-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-6,10-13,17-18,23,34H,7-9,14-16H2,1-2H3,(H,28,33)(H,31,32)
- InChIKey: BUBHMLOVGAMERY-UHFFFAOYSA-N
- SMILES: OC1(C(=O)O)CN(C(C(C)CCCC(C)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)C1
計算された属性
- 精确分子量: 480.22603674g/mol
- 同位素质量: 480.22603674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 35
- 回転可能化学結合数: 10
- 複雑さ: 760
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 116Ų
- XLogP3: 3.1
1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanoyl-3-hydroxyazetidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1542452-2.5g |
1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylheptanoyl]-3-hydroxyazetidine-3-carboxylic acid |
2172254-73-6 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1542452-10.0g |
1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylheptanoyl]-3-hydroxyazetidine-3-carboxylic acid |
2172254-73-6 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1542452-50mg |
1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylheptanoyl]-3-hydroxyazetidine-3-carboxylic acid |
2172254-73-6 | 50mg |
$2829.0 | 2023-09-25 | ||
Enamine | EN300-1542452-100mg |
1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylheptanoyl]-3-hydroxyazetidine-3-carboxylic acid |
2172254-73-6 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1542452-10000mg |
1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylheptanoyl]-3-hydroxyazetidine-3-carboxylic acid |
2172254-73-6 | 10000mg |
$14487.0 | 2023-09-25 | ||
Enamine | EN300-1542452-250mg |
1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylheptanoyl]-3-hydroxyazetidine-3-carboxylic acid |
2172254-73-6 | 250mg |
$3099.0 | 2023-09-25 | ||
Enamine | EN300-1542452-0.05g |
1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylheptanoyl]-3-hydroxyazetidine-3-carboxylic acid |
2172254-73-6 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1542452-0.5g |
1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylheptanoyl]-3-hydroxyazetidine-3-carboxylic acid |
2172254-73-6 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1542452-0.1g |
1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylheptanoyl]-3-hydroxyazetidine-3-carboxylic acid |
2172254-73-6 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1542452-1000mg |
1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylheptanoyl]-3-hydroxyazetidine-3-carboxylic acid |
2172254-73-6 | 1000mg |
$3368.0 | 2023-09-25 |
1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanoyl-3-hydroxyazetidine-3-carboxylic acid 関連文献
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanoyl-3-hydroxyazetidine-3-carboxylic acidに関する追加情報
Comprehensive Analysis of 1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanoyl-3-hydroxyazetidine-3-carboxylic acid (CAS No. 2172254-73-6)
The compound 1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanoyl-3-hydroxyazetidine-3-carboxylic acid (CAS No. 2172254-73-6) is a highly specialized chemical entity with significant relevance in pharmaceutical research and peptide synthesis. Its complex structure, featuring a fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and a 3-hydroxyazetidine-3-carboxylic acid moiety, makes it a valuable intermediate in the development of novel therapeutics. This article delves into its properties, applications, and the latest advancements in its utilization, addressing common queries from researchers and industry professionals.
One of the most searched topics in the field of organic chemistry is the role of Fmoc-protected amino acids in solid-phase peptide synthesis (SPPS). The Fmoc group in 1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanoyl-3-hydroxyazetidine-3-carboxylic acid provides exceptional stability under basic conditions while being readily cleavable under mild acidic conditions. This dual functionality is critical for the stepwise assembly of peptides, a technique widely employed in the production of biologics and personalized medicine. Researchers often inquire about the optimal conditions for Fmoc deprotection, and this compound serves as a benchmark for such studies.
The 3-hydroxyazetidine-3-carboxylic acid component of this molecule has garnered attention due to its unique conformational properties. Azetidines, four-membered nitrogen-containing heterocycles, are increasingly explored for their potential to enhance the bioavailability and metabolic stability of peptide-based drugs. Recent publications highlight the growing interest in constrained amino acids like this one, as they can restrict peptide backbone flexibility, thereby improving target binding affinity. This aligns with the trending search term "bioactive heterocycles in drug design," reflecting the compound's relevance in modern medicinal chemistry.
From a synthetic chemistry perspective, the 2-methylheptanoyl side chain in CAS No. 2172254-73-6 introduces interesting steric and lipophilic considerations. This feature is frequently discussed in forums addressing "side chain engineering for peptide stability," as branched aliphatic chains can significantly influence a compound's pharmacokinetic profile. The integration of such structural elements demonstrates how advanced molecular design can address common challenges in peptide therapeutics, such as proteolytic degradation and cell membrane permeability.
Analytical characterization of 1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanoyl-3-hydroxyazetidine-3-carboxylic acid typically involves high-performance liquid chromatography (HPLC) and mass spectrometry (MS), techniques that dominate search queries like "peptide purity analysis methods." The compound's well-defined chiral centers and polar functional groups necessitate sophisticated analytical approaches, making it a frequent subject in methodological studies. Its UV-active Fmoc group also facilitates detection, a property highly valued in process optimization studies for large-scale peptide manufacturing.
In the context of green chemistry initiatives, researchers are investigating eco-friendly alternatives for Fmoc cleavage processes involving compounds like 2172254-73-6. This aligns with the surge in searches for "sustainable peptide synthesis" as the pharmaceutical industry seeks to reduce its environmental footprint. Recent developments in continuous flow chemistry and biocatalytic approaches have opened new possibilities for handling such protected amino acid derivatives more efficiently, addressing both yield and waste management concerns.
The crystalline nature of 1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanoyl-3-hydroxyazetidine-3-carboxylic acid makes it amenable to X-ray crystallographic studies, a fact reflected in the popularity of search terms like "peptide crystal engineering." Such structural analyses provide invaluable insights into the conformational preferences of constrained amino acid building blocks, information crucial for rational drug design. The compound's ability to form well-defined hydrogen bonding networks contributes to its stability and makes it a model system for studying intermolecular interactions in peptide crystals.
Emerging applications in targeted drug delivery systems have brought renewed attention to specialized amino acid derivatives like CAS No. 2172254-73-6. The hydroxymethyl group on the azetidine ring offers a convenient handle for conjugation with drug carriers, addressing the frequently searched topic of "peptide-drug conjugate strategies." This functionality enables the development of prodrug systems where the active pharmaceutical ingredient can be released selectively at the target site, minimizing off-target effects and improving therapeutic indices.
Stability studies of Fmoc-protected amino acid derivatives under various storage conditions represent another area of significant research interest, as evidenced by common queries about "peptide building block shelf life." The performance of 1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanoyl-3-hydroxyazetidine-3-carboxylic acid in accelerated degradation tests provides valuable data for establishing best practices in handling sensitive intermediates during peptide manufacturing processes. Such information is particularly crucial for contract research organizations and academic laboratories working with these materials.
Looking toward future developments, the unique structural features of 1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanoyl-3-hydroxyazetidine-3-carboxylic acid position it as a promising candidate for fragment-based drug discovery approaches. This aligns with growing interest in "three-dimensional fragment libraries" as reflected in recent literature and search trends. The compound's rigid azetidine core and flexible side chain offer an optimal balance of conformational constraint and synthetic versatility, making it particularly valuable for exploring challenging biological targets.
2172254-73-6 (1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanoyl-3-hydroxyazetidine-3-carboxylic acid) Related Products
- 1351609-88-5(2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-one; oxalic acid)
- 2229244-72-6(2-3-(methoxymethyl)phenylethane-1-thiol)
- 2228198-44-3(5-(1-bromopropan-2-yl)-1,3-oxazole)
- 1572-84-5(1,4-Bis(butyryloxy)-2-butene)
- 2227824-21-5((2S)-4-(5,6,7,8-tetrahydronaphthalen-1-yl)butan-2-ol)
- 1904219-21-1((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(isoquinolin-1-yl)methanone)
- 5330-97-2(N-Hydroxy-2-phenyl-acetamide)
- 2171669-50-2(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethyl-N-(propan-2-yl)butanamidobutanoic acid)
- 1100751-76-5(N1-(4-methoxyphenyl)-N2-methyl-2,3-dihydro-1H-indole-1,2-dicarboxamide)
- 2679931-58-7((2S)-3,3-difluoro-3-phenyl-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)




